![molecular formula C20H18F3N5O B2359768 N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-71-8](/img/structure/B2359768.png)
N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
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Description
N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C20H18F3N5O and its molecular weight is 401.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Triazoloquinazolinones are synthesized through various chemical reactions that allow for the exploration of their pharmacological properties. For instance, a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones designed as CA-4 analogues exhibit potent inhibitors of tubulin assembly and anticancer activity across a range of cancer cell lines, demonstrating significant potential in cancer therapy (Driowya et al., 2016).
Biological Activities and Applications
Anticancer Activity : Compounds related to triazoloquinazolinones have been evaluated for their anticancer properties. Notably, certain derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antimicrobial and Nematicidal Properties : These compounds also exhibit antimicrobial and nematicidal activities, with some derivatives showing significant efficacy against various bacterial and fungal strains as well as nematodes. This suggests their potential application in developing new antimicrobial and nematicidal agents (Reddy et al., 2016).
Adenosine Receptor Antagonism : Additionally, derivatives of triazoloquinazolinones have been identified as potent adenosine receptor antagonists. These compounds could be valuable in studying adenosine receptor functions and developing therapeutics for conditions related to these receptors (Kim et al., 1998).
properties
IUPAC Name |
N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O/c1-29-11-5-10-24-18-15-8-2-3-9-16(15)28-19(25-18)17(26-27-28)13-6-4-7-14(12-13)20(21,22)23/h2-4,6-9,12H,5,10-11H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNEWZMSIIEHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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